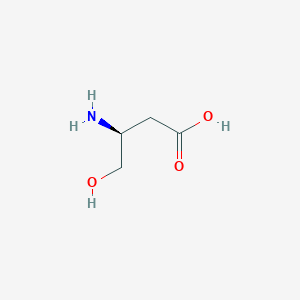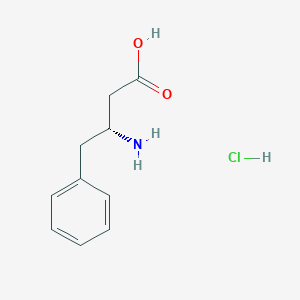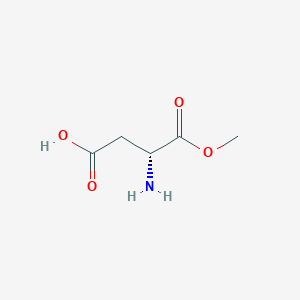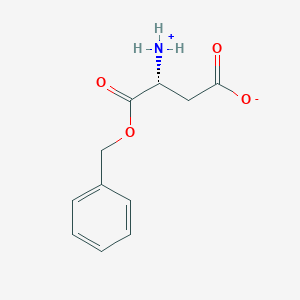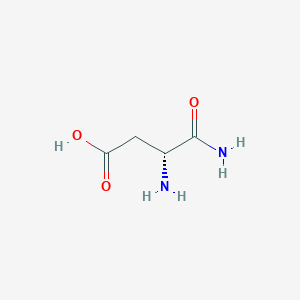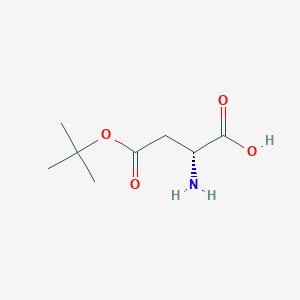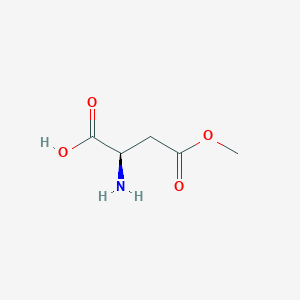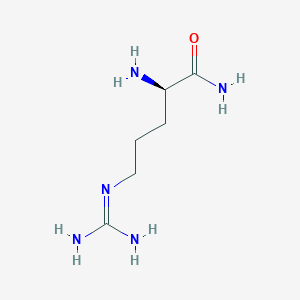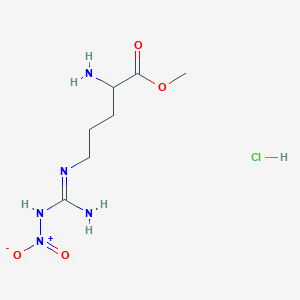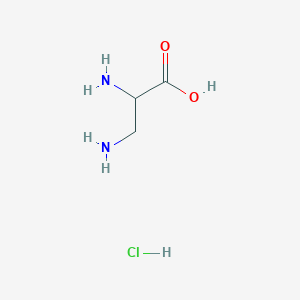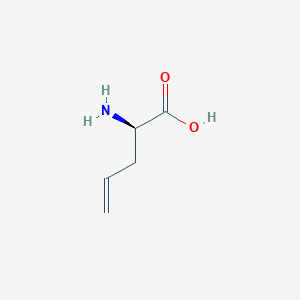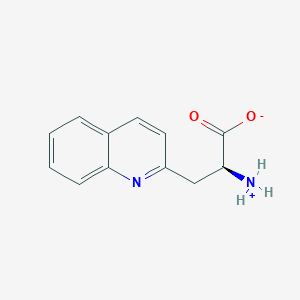
(S)-2-Amino-3-quinolin-2-yl-propionic acid
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
1. Antiulcer Activity
(S)-2-Amino-3-quinolin-2-yl-propionic acid has been studied for its potential in treating ulcers. One research focused on the synthesis and antiulcer activity of optical isomers of this compound, highlighting its enhanced mucosal resistance properties (Otsubo et al., 1991). Additionally, studies on 2(1H)-quinolinone derivatives as gastric antiulcer agents identified a specific compound, 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid, demonstrating potent antiulcer activity (Uchida et al., 1985).
2. HIV-1 Integrase Inhibition
Research into 2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to (S)-2-Amino-3-quinolin-2-yl-propionic acid, has revealed their potential as allosteric HIV-1 integrase inhibitors. These compounds have shown efficacy in inhibiting HIV-1 replication by blocking multiple steps of the viral integration process (Kessl et al., 2012).
3. Molecular Recognition and Fluorescence Applications
Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been used in molecular recognition, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018). Furthermore, quinoline derivatives have been incorporated into tridentate ligands for rhenium complexes, demonstrating potential in fluorescence applications (Wei et al., 2006).
4. Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of quinoline, such as the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, exploring its reactivity in reactions with aldehydes (Zozulynets et al., 2021). Such studies contribute to the understanding of quinoline's chemical properties and potential applications in medicinal chemistry.
5. Antimicrobial and Anti-Inflammatory Properties
Quinoline-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. For instance, quinoline-based furanones and their nitrogen analogues were synthesized and evaluated for their biological activities, showing significant antibacterial activity and potential as anti-inflammatory agents (Khokra et al., 2015).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Orientations Futures
This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
Propriétés
IUPAC Name |
(2S)-2-amino-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-quinolin-2-yl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
